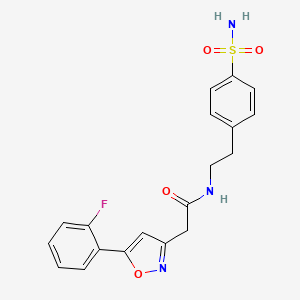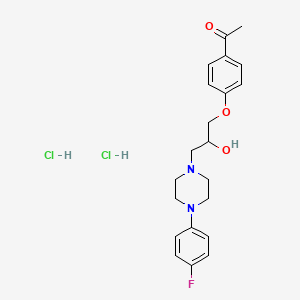![molecular formula C21H18N2O3S B2996956 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326905-07-0](/img/no-structure.png)
1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Therapeutic Agents
Research on thieno[3,2-d]pyrimidine derivatives has shown their potential as therapeutic agents, particularly in the field of hormone-related diseases and receptor antagonism. For example, a study discovered a highly potent and orally active non-peptide LHRH antagonist, showcasing thienopyrimidine derivatives' promise in treating sex-hormone-dependent diseases (S. Sasaki et al., 2003). Another study focused on the development of a potent, orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist, highlighting the optimization of the thieno[3,2-d]pyrimidine scaffold for improved activity and reduced cytochrome P450 inhibitory activity (Kazuhiro Miwa et al., 2011).
Nonlinear Optical Properties
The nonlinear optical properties of novel styryl dyes based on thienopyrimidine derivatives were studied, demonstrating their promise as materials for nonlinear optical device applications. The study found that the compounds exhibited significant nonlinear absorption and optical power limiting behavior, attributed to two-photon absorption (S. Shettigar et al., 2009).
Antidiabetic Potential
A study on uracil hydroxybenzamides derived from thienopyrimidine-2,4-dione showed promising antidiabetic activity. The compounds were evaluated for their ability to rupture protein cross-links, antiglycating, chelating, and antiaggregant properties, indicating their potential in the pharmacological treatment of diabetes-related complications (A. K. Brel et al., 2019).
Antihypertensive Effects
Thienopyrimidine derivatives were synthesized and evaluated for their antihypertensive effects, showing significant activity in reducing systolic blood pressure. The study highlights the potential of these compounds as antihypertensive agents, with certain derivatives demonstrating potent oral activity in spontaneously hypertensive rats (Ronald K. Russell et al., 1988).
Novel Scaffold for Drug Discovery
A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, was synthesized, demonstrating its pharmacological versatility by inhibitory activity against metabotropic glutamate receptor subtype 1 (mGluR1). This suggests that dihydropyridothienopyrimidin-4,9-dione compounds can serve as an interesting scaffold for the discovery of potential bioactive molecules for treating human diseases (Youngjae Kim et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-methylphenylthiourea followed by cyclization with maleic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-methylphenylthiourea", "maleic anhydride", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 g, 0.0079 mol) and 3-methylphenylthiourea (1.5 g, 0.0079 mol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 0.0125 mol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (2.0 g, 0.0065 mol).", "Step 3: Dissolve 1-(4-methoxybenzyl)-3-(3-methylphenyl)thiourea (1.0 g, 0.0033 mol) and maleic anhydride (0.5 g, 0.0051 mol) in ethanol (20 mL) and add hydrochloric acid (0.5 mL, 0.0065 mol). Stir the mixture at reflux for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the resulting solid. Wash with water and dry to obtain 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 0.0028 mol)." ] } | |
CAS No. |
1326905-07-0 |
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.45 |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
OIURPYFDWZEWMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)
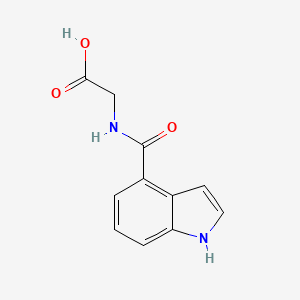
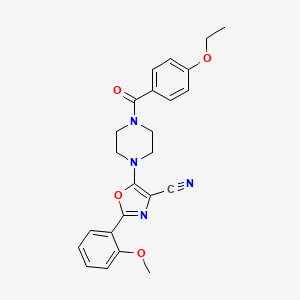
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
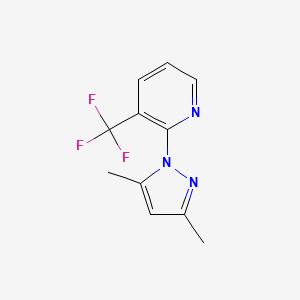
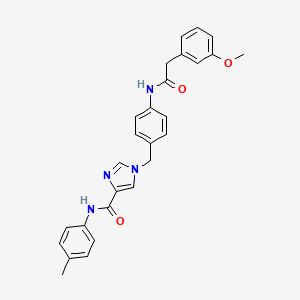

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)

